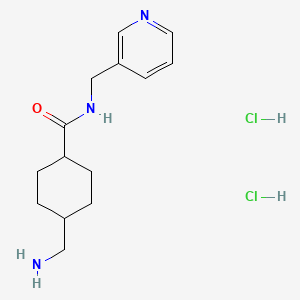
(trans)-4-Aminomethyl-cyclohexanecarboxylic acid (pyridin-3-ylmethyl)-amide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride is a compound used primarily in research settings. It is known for its applications in proteomics research and has a molecular weight of 320.26 g/mol .
Métodos De Preparación
The synthesis of (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclohexanecarboxylic acid derivative, followed by the introduction of the aminomethyl group and the pyridin-3-ylmethyl group. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
(trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Aplicaciones Científicas De Investigación
This compound is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents. In biology, it is used to investigate cellular processes and molecular pathways. Industrially, it is utilized in the synthesis of specialized chemicals and materials .
Mecanismo De Acción
The mechanism of action of (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride involves its interaction with specific molecular targets. It binds to proteins and enzymes, modulating their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride include other aminomethylcyclohexanecarboxylic acid derivatives and pyridinylmethyl amides. These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of (trans)-4-Aminomethylcyclohexanecarboxylic acid (pyridin-3-ylmethyl)amide, dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
155823-34-0 |
|---|---|
Fórmula molecular |
C14H23Cl2N3O |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
4-(aminomethyl)-N-(pyridin-3-ylmethyl)cyclohexane-1-carboxamide;dihydrochloride |
InChI |
InChI=1S/C14H21N3O.2ClH/c15-8-11-3-5-13(6-4-11)14(18)17-10-12-2-1-7-16-9-12;;/h1-2,7,9,11,13H,3-6,8,10,15H2,(H,17,18);2*1H |
Clave InChI |
WQFULKHSCRCFLT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CN)C(=O)NCC2=CN=CC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


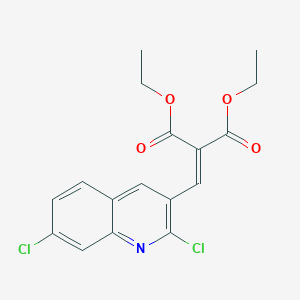
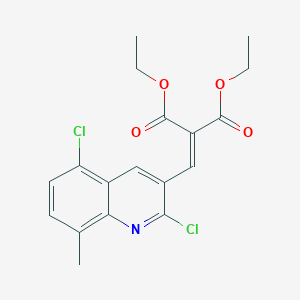
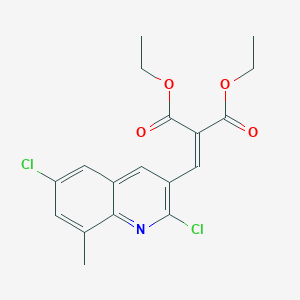
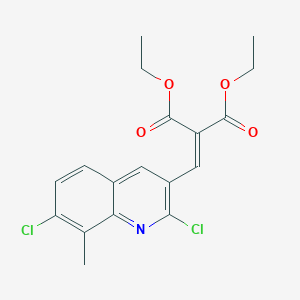
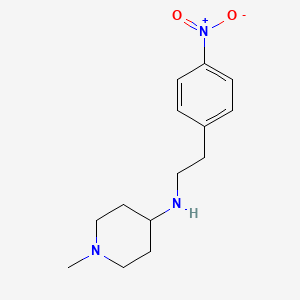
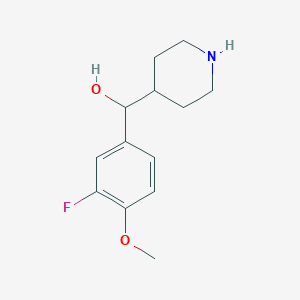
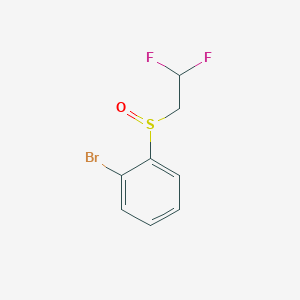
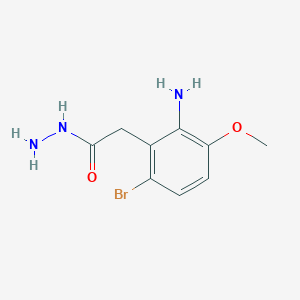
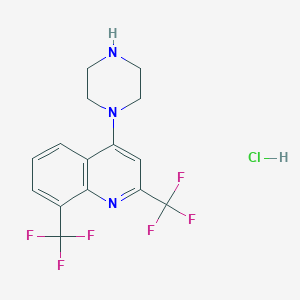
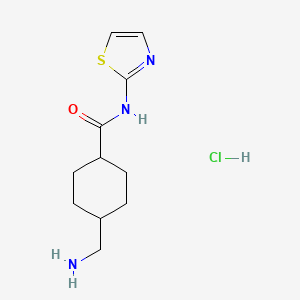
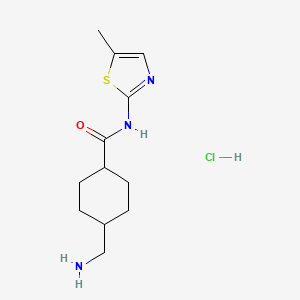
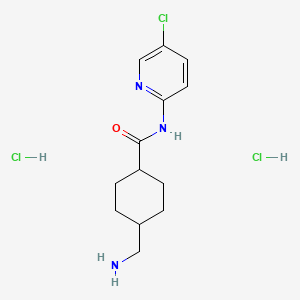
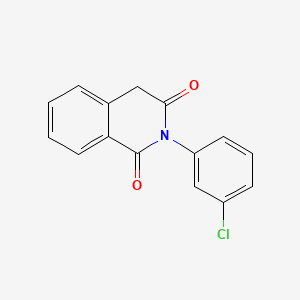
![2,2'-[(1S,2S)-(+)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(4-morpholinylmethyl)phenol]](/img/structure/B8270776.png)
